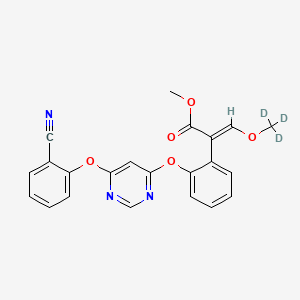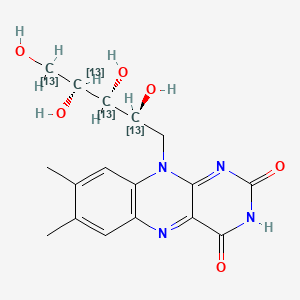
Riboflavin-13C5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Riboflavin-13C5, also known as Vitamin B2-13C5, is a stable isotope-labeled form of riboflavin. Riboflavin is a water-soluble vitamin that plays a crucial role in maintaining health in humans and other animals. It is a precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential for various biochemical reactions in the body .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Riboflavin-13C5 involves the incorporation of carbon-13 isotopes into the riboflavin molecule. This can be achieved through chemical synthesis or biosynthesis using genetically modified microorganisms. The chemical synthesis of riboflavin typically involves multiple steps, including the formation of the isoalloxazine ring system and the attachment of the ribityl side chain .
Industrial Production Methods
Industrial production of riboflavin, including its isotopically labeled forms, is primarily carried out through fermentation processes. Microorganisms such as Ashbya gossypii, Candida famata, and Bacillus subtilis are commonly used for this purpose. Genetic engineering techniques are employed to enhance the yield of riboflavin by modifying the metabolic pathways of these microorganisms .
化学反应分析
Types of Reactions
Riboflavin-13C5, like its non-labeled counterpart, undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Riboflavin acts as a redox coenzyme, participating in both one-electron and two-electron transfer processes.
Photochemical Reactions: Riboflavin exhibits strong absorption in the ultraviolet and visible regions and can undergo photoreduction in the absence of an external reductant.
Common Reagents and Conditions
Common reagents used in the reactions involving riboflavin include oxidizing agents, reducing agents, and light sources for photochemical reactions. The conditions for these reactions vary depending on the specific application and desired outcome .
Major Products Formed
The major products formed from the reactions of riboflavin include its reduced forms, such as FMN and FAD, which are essential for various enzymatic reactions in the body .
科学研究应用
Riboflavin-13C5 has a wide range of scientific research applications, including:
作用机制
Riboflavin-13C5 exerts its effects by serving as a precursor to FMN and FAD, which are essential coenzymes for various enzymatic reactions. These coenzymes participate in redox reactions, energy production, and the metabolism of carbohydrates, fats, and proteins. Riboflavin is taken up by specialized transport proteins in the gastrointestinal tract and converted to its active forms within cells .
相似化合物的比较
Riboflavin-13C5 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Similar compounds include:
Riboflavin (Vitamin B2): The non-labeled form of riboflavin, essential for human health.
Flavin Mononucleotide (FMN): A phosphorylated form of riboflavin that acts as a coenzyme in various redox reactions.
Flavin Adenine Dinucleotide (FAD): Another coenzyme derived from riboflavin, involved in numerous metabolic pathways.
This compound’s stable isotope labeling makes it particularly valuable for research applications, providing insights into the metabolic fate and biochemical roles of riboflavin in living organisms.
属性
分子式 |
C17H20N4O6 |
|---|---|
分子量 |
380.33 g/mol |
IUPAC 名称 |
7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxy(2,3,4,5-13C4)pentyl]benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1/i6+1,11+1,12+1,14+1 |
InChI 键 |
AUNGANRZJHBGPY-SNJKMFEESA-N |
手性 SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[13C@@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O |
规范 SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


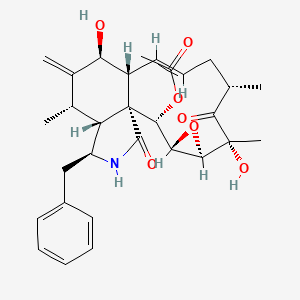
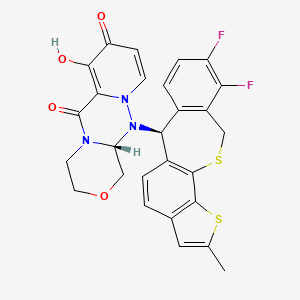
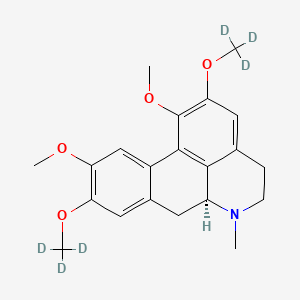
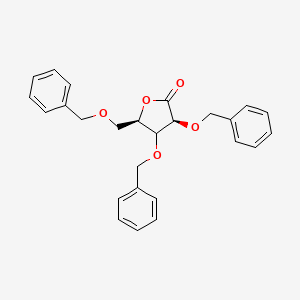

![[[(2R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12410642.png)

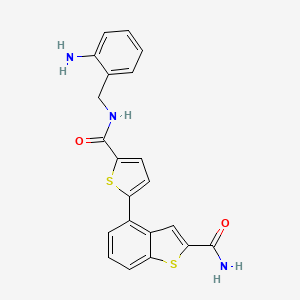
![(2R,3R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12410662.png)
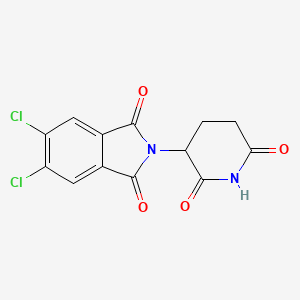
![[(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12410671.png)
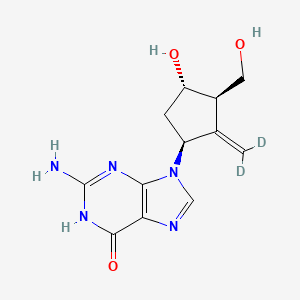
![6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12410694.png)
